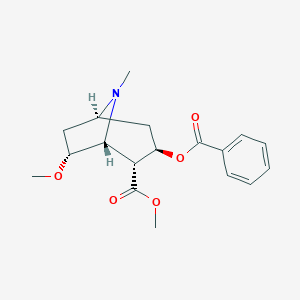
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, commonly known as tropane methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tropane alkaloids and is a derivative of cocaine.
Mecanismo De Acción
The mechanism of action of tropane methyl ester is similar to that of cocaine. It acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This leads to increased stimulation of the dopamine receptors, resulting in the observed effects.
Efectos Bioquímicos Y Fisiológicos
Tropane methyl ester has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce pain sensitivity and produce anesthesia in animal models. It has also been shown to have anticonvulsant effects. Tropane methyl ester has been investigated for its potential to treat cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tropane methyl ester in lab experiments is its high potency. This allows for the use of smaller doses, reducing the amount of compound needed for experiments. Additionally, its similarity to cocaine makes it a useful tool for investigating the mechanisms of cocaine addiction and the effects of dopamine reuptake inhibition. However, one of the limitations of using tropane methyl ester is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on tropane methyl ester. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further investigation into its potential as an analgesic and anesthetic is warranted. Finally, its potential use in treating cocaine addiction should be further explored, as it has shown promising results in animal models.
Conclusion
Tropane methyl ester is a chemical compound with significant potential for therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its potential analgesic, anesthetic, and anticonvulsant properties. Its mechanism of action is similar to that of cocaine, and it has been investigated for its potential use in treating cocaine addiction and Parkinson's disease. While there are limitations to its use in lab experiments, its high potency and similarity to cocaine make it a useful tool for investigating the mechanisms of dopamine reuptake inhibition. There are several potential future directions for research on tropane methyl ester, including its use in treating Parkinson's disease and as an analgesic and anesthetic.
Métodos De Síntesis
The synthesis of tropane methyl ester involves the esterification of tropinone with methanol and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization. The yield of the synthesis method is around 50%.
Aplicaciones Científicas De Investigación
Tropane methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anesthetic, and anticonvulsant properties. It has also been investigated for its potential use in treating cocaine addiction and Parkinson's disease.
Propiedades
Número CAS |
152231-27-1 |
|---|---|
Nombre del producto |
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate |
Fórmula molecular |
C18H23NO5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
methyl (1R,2R,3R,5S,7R)-3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-19-12-9-13(24-17(20)11-7-5-4-6-8-11)15(18(21)23-3)16(19)14(10-12)22-2/h4-8,12-16H,9-10H2,1-3H3/t12-,13+,14+,15-,16-/m0/s1 |
Clave InChI |
VHNFNHMRSQZOLD-UHFFFAOYSA-N |
SMILES isomérico |
CN1[C@H]2C[C@H]([C@@H]([C@@H]1[C@@H](C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
SMILES |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
Sinónimos |
methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-endo,3-exo,7-exo)-(+-))-isomer methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-exo,3-exo,7-exo)-(+-))-isomer methyl BMAOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



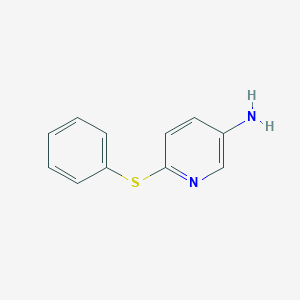
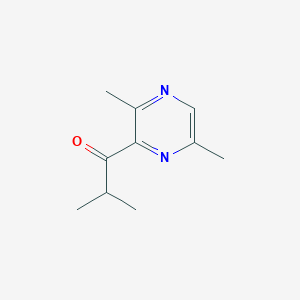
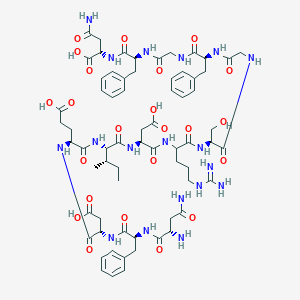
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
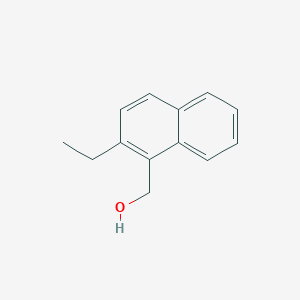
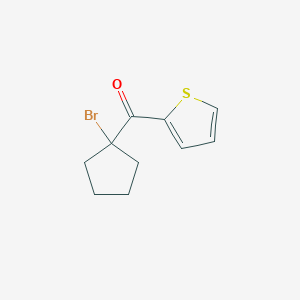
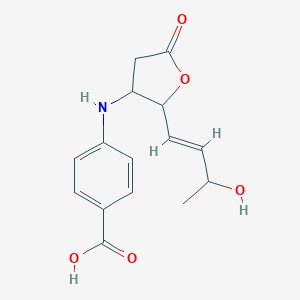
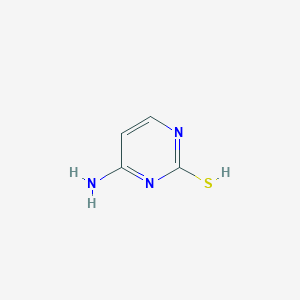
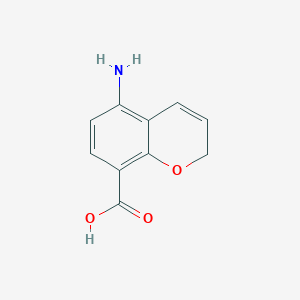
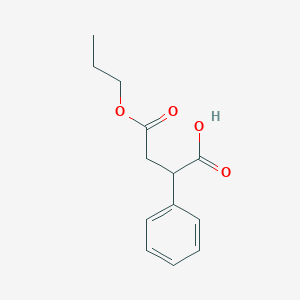
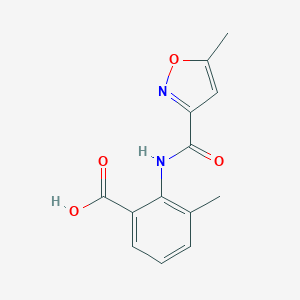
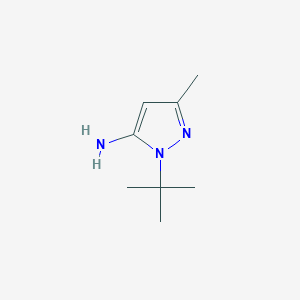
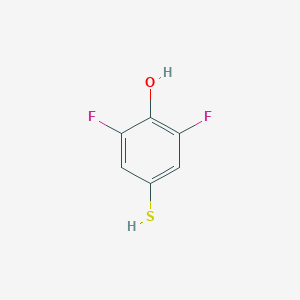
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)